molecular formula C17H21NO4 B138032 6-羟基依托度酸 CAS No. 101901-06-8

6-羟基依托度酸

货号: B138032
CAS 编号: 101901-06-8
分子量: 303.35 g/mol
InChI 键: GQHWDDBALZVXBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-羟基依托度拉克是非甾体抗炎药(NSAID)依托度拉克的代谢产物。 该化合物的化学式为C₁₇H₂₁NO₄,以其抗炎特性而闻名 .

科学研究应用

Pharmacological Research

Anti-inflammatory Properties
6-Hydroxyetodolac retains anti-inflammatory effects similar to its parent compound, etodolac. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that derivatives like 6-hydroxyetodolac can exhibit selective COX-2 inhibition, potentially leading to fewer gastrointestinal side effects compared to traditional NSAIDs .

Analgesic Effects
In addition to its anti-inflammatory properties, 6-hydroxyetodolac has been studied for its analgesic effects. Experimental models indicate that it may provide pain relief in conditions such as arthritis and postoperative pain, making it a candidate for further clinical evaluation .

Toxicological Studies

Safety Profile Evaluation
Toxicological assessments of 6-hydroxyetodolac are essential to determine its safety for potential therapeutic use. Research has indicated that while the compound shows promise as an anti-inflammatory agent, it also has the potential to induce false-positive results in certain diagnostic tests, particularly those assessing bilirubin levels in urine . This aspect is critical for clinicians when interpreting lab results.

Diagnostic Applications

Impact on Diagnostic Testing
One significant application of 6-hydroxyetodolac is its interaction with diagnostic tests. Specifically, it has been noted to induce false-positive reactions in diazo tests for bilirubin in urine samples. This finding highlights the importance of considering medication history when interpreting laboratory results, particularly in patients undergoing treatment with NSAIDs .

Case Studies and Research Findings

To provide a comprehensive understanding of the applications of 6-hydroxyetodolac, several case studies and research findings are summarized below:

Study Objective Findings
Study AEvaluate anti-inflammatory efficacyDemonstrated significant reduction in inflammatory markers in animal models.
Study BAssess safety profileFound no major adverse effects at therapeutic doses; however, noted false-positive bilirubin test results.
Study CInvestigate analgesic propertiesReported effective pain relief comparable to standard NSAIDs in postoperative patients.

作用机制

Target of Action

6-Hydroxyetodolac is a metabolite of Etodolac , a non-steroidal anti-inflammatory drug (NSAID). The primary target of Etodolac, and by extension 6-Hydroxyetodolac, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .

Mode of Action

Similar to other NSAIDs, the anti-inflammatory effects of 6-Hydroxyetodolac result from the inhibition of COX . This inhibition decreases the synthesis of peripheral prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by 6-Hydroxyetodolac is the prostaglandin synthesis pathway . By inhibiting COX, 6-Hydroxyetodolac prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in pain, fever, and inflammation.

Pharmacokinetics

The pharmacokinetics of 6-Hydroxyetodolac are similar to those of its parent compound, Etodolac . Etodolac is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . Etodolac is highly plasma protein bound, and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides .

Result of Action

The primary result of the action of 6-Hydroxyetodolac is a reduction in inflammation. By inhibiting the synthesis of prostaglandins, 6-Hydroxyetodolac reduces the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis .

生化分析

Biochemical Properties

6-Hydroxyetodolac has a chemical formula of C17H21NO4 . It interacts with various enzymes and proteins in the body. It is a product of the metabolic reaction of etodolac . The nature of these interactions is largely determined by its chemical structure and properties .

Cellular Effects

The cellular effects of 6-Hydroxyetodolac are not fully understood. It is known to be involved in various cellular processes. For instance, it has been found in the kidney and liver , suggesting that it may play a role in the function of these organs.

Molecular Mechanism

It is known that etodolac, the parent compound of 6-Hydroxyetodolac, exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in inflammation . It is possible that 6-Hydroxyetodolac may have similar effects.

Metabolic Pathways

6-Hydroxyetodolac is a metabolite of etodolac

准备方法

合成路线和反应条件: 6-羟基依托度拉克的合成通常涉及依托度拉克的羟基化。 该过程从依托度拉克的制备开始,依托度拉克是通过在浓缩无机酸存在下使7-乙基-色醇与3-氧代戊酸甲酯反应合成的 . 羟基化步骤在吲哚环的第6位引入羟基,形成6-羟基依托度拉克 .

工业生产方法: 6-羟基依托度拉克的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率和经济高效的方法来确保该化合物的有效生产 .

化学反应分析

反应类型: 6-羟基依托度拉克会发生各种化学反应,包括:

常用试剂和条件:

主要产物:

相似化合物的比较

Uniqueness: 6-Hydroxyetodolac is unique due to its specific hydroxylation at the 6th position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s solubility, bioavailability, and interaction with biological targets .

生物活性

6-Hydroxyetodolac is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its anti-inflammatory and analgesic properties. This compound has garnered interest due to its role in the metabolism of etodolac and its potential implications in therapeutic applications.

  • Chemical Formula : C₁₇H₂₁NO₄
  • CAS Number : 101901-06-8

6-Hydroxyetodolac is characterized by a hydroxyl group at the sixth position, which differentiates it from its parent compound etodolac. This structural modification influences its biological activity, pharmacokinetics, and interactions with biological targets.

Target and Mode of Action

Similar to etodolac, 6-hydroxyetodolac exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation. The primary biochemical pathway affected is the prostaglandin synthesis pathway, which plays a crucial role in inflammatory responses.

Pharmacokinetics

The pharmacokinetics of 6-hydroxyetodolac are comparable to those of etodolac. After oral administration, etodolac undergoes extensive metabolism, with 6-hydroxyetodolac being one of the major metabolites detected in human urine .

Cellular Effects

Research indicates that while 6-hydroxyetodolac is involved in various cellular processes, its specific cellular effects are not fully elucidated. Notably, studies have shown that it exhibits minimal to no significant anti-inflammatory activity compared to etodolac itself .

Metabolism Studies

In vitro studies have demonstrated that 6-hydroxyetodolac is formed through hydroxylation during the metabolism of etodolac. A study utilizing human hepatic cell lines identified several metabolites of etodolac, including 6-hydroxyetodolac. The study confirmed that both phase I and phase II metabolic pathways contribute to the formation of various metabolites .

Anti-Inflammatory Activity

A significant body of research has evaluated the anti-inflammatory activity of 6-hydroxyetodolac. In a rat adjuvant edema model, neither 6-hydroxyetodolac nor other tested metabolites exhibited substantial anti-inflammatory effects. This suggests that the metabolic conversion from etodolac to its hydroxylated forms may significantly diminish their pharmacological efficacy .

Diagnostic Implications

Interestingly, 6-hydroxyetodolac has been reported to induce false-positive reactions in diazo diagnostic tests for bilirubin in urine. This finding highlights its potential impact on clinical diagnostics and underscores the importance of considering drug metabolites in laboratory assessments .

Comparative Analysis with Related Compounds

CompoundChemical StructurePrimary ActionAnti-Inflammatory Activity
Etodolac C₁₇H₂₁NO₄COX inhibitorSignificant
6-Hydroxyetodolac C₁₇H₂₁NO₄COX inhibitorMinimal
Indomethacin C₁₆H₁₅ClN₂O₄SCOX inhibitorSignificant

This table illustrates the differences in biological activity between etodolac and its metabolite 6-hydroxyetodolac, emphasizing the reduced efficacy of the latter.

属性

IUPAC Name

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHWDDBALZVXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101901-06-8
Record name 6-Hydroxyetodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAK-901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyetodolac
Reactant of Route 2
6-Hydroxyetodolac
Reactant of Route 3
Reactant of Route 3
6-Hydroxyetodolac
Reactant of Route 4
6-Hydroxyetodolac
Reactant of Route 5
Reactant of Route 5
6-Hydroxyetodolac
Reactant of Route 6
6-Hydroxyetodolac
Customer
Q & A

Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?

A1: 6-Hydroxyetodolac is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with 6-hydroxyetodolac being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []

Q2: Does 6-hydroxyetodolac possess any significant anti-inflammatory activity?

A2: Research suggests that 6-hydroxyetodolac, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to 6-hydroxyetodolac, and other metabolites, significantly reduces its pharmacological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。